N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with a complex structure that includes functional groups such as amides, cyano, and dimethylamino
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound . This reaction typically requires elevated temperatures (around 80°C) and can be challenging due to the potential for premature polymerization of intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. Methods such as vacuum distillation and the use of specific catalysts can help in isolating the desired product from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of smart polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acrylamides and methacrylamides, such as N-(2-hydroxypropyl)-2-methyl-prop-2-enamide and N-(2,2-dimethoxyethyl)prop-2-enamide .
Uniqueness
What sets N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly useful in the synthesis of stimuli-responsive polymers and other advanced materials .
Eigenschaften
CAS-Nummer |
63767-69-1 |
---|---|
Molekularformel |
C9H12N4O3 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
N-(acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C9H12N4O3/c1-6(14)11-9(16)12-8(15)7(4-10)5-13(2)3/h5H,1-3H3,(H2,11,12,14,15,16) |
InChI-Schlüssel |
PXPVPFNFTDPTSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)NC(=O)C(=CN(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.